Escin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

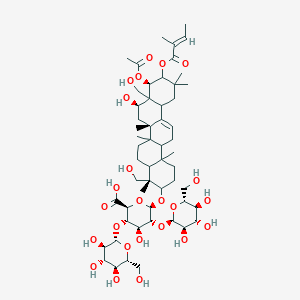

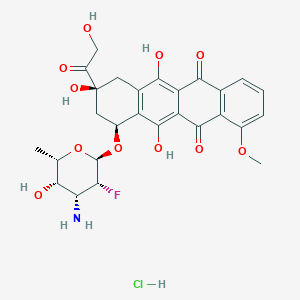

Escin, also known as athis compound, is a natural mixture of triterpenoid saponins derived from the seeds of the horse chestnut tree (Aesculus hippocastanum). It is primarily composed of beta-escin and alpha-escin, with beta-escin being the major active component. This compound is renowned for its anti-inflammatory, anti-edematous, and venotonic properties, making it a valuable compound in traditional and modern medicine .

作用機序

Target of Action

This compound, also known as beta-Escin, is a mixture of triterpene saponins extracted from the horse chestnut seeds (Aesculus hippocastanum L.) . The primary targets of this compound are endothelial cells . These cells line the interior surface of blood vessels and lymphatic vessels, playing a crucial role in vascular homeostasis .

Mode of Action

This compound interacts with its targets, the endothelial cells, through a wide range of mechanisms . It induces endothelial nitric oxide synthesis by making endothelial cells more permeable to calcium ions . Additionally, it induces the release of prostaglandin F 2α . This interaction with its targets leads to changes in the cells, including increased cholesterol synthesis and a marked fall in actin cytoskeleton integrity .

Biochemical Pathways

This compound affects several biochemical pathways. It induces endothelial nitric oxide synthesis, which is a crucial mediator of vasodilation in blood vessels . It also influences the prostaglandin pathway by inducing the release of prostaglandin F 2α . These affected pathways and their downstream effects contribute to this compound’s therapeutic properties, including its anti-inflammatory, anti-edematous, and venotonic effects .

Pharmacokinetics

In animal models, about 13–16% of an oral dose of this compound is absorbed, with a maximum plasma concentration achieved about 4 hours after administration . About two-thirds of the absorbed this compound is subsequently excreted via bile . These ADME (Absorption, Distribution, Metabolism, and Excretion) properties impact the bioavailability of this compound, influencing its therapeutic effectiveness .

Result of Action

The molecular and cellular effects of this compound’s action are significant. In endothelial cells, this compound potently induces cholesterol synthesis, which is rapidly followed by a marked fall in actin cytoskeleton integrity . These changes result in diminished responses to TNF-α stimulation, including reduced migration, alleviated endothelial monolayer permeability, and inhibition of NFκB signal transduction leading to down-expression of TNF-α—induced effector proteins .

Action Environment

These may include the patient’s overall health status, the presence of other medications, and individual variations in drug metabolism

生化学分析

Biochemical Properties

In biochemical reactions, Escin has been recognized for its ability to interfere with cell membranes . This interference is one of its most characteristic features. A large number of biological effects of this compound and other saponins have been ascribed to pore formation, release of cellular compounds, and cell lysis . It has been shown to induce cholesterol synthesis in endothelial cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In endothelial cells, it potently induces cholesterol synthesis, which is rapidly followed by a marked fall in actin cytoskeleton integrity . The concomitant changes in cell functioning result in significantly diminished responses to TNF-α stimulation. These include reduced migration, alleviated endothelial monolayer permeability, and inhibition of NFκB signal transduction leading to down-expression of TNF-α—induced effector proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through a variety of mechanisms. It induces endothelial nitric oxide synthesis by making endothelial cells more permeable to calcium ions . It also induces the release of prostaglandin F 2α . Furthermore, it has been shown to decrease phospho-Rb and cyclin A levels, leading to growth arrest of human colon cancer cells in the G1-S phase and inhibition of further progression and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the fungicidal effect of this compound has been observed over time. A significant decrease in the viable cell number was observed with a reduction of about 2 log after 16 hours of incubation with this compound at 1 × MIC concentration, and a complete microbicide effect was observed after 24 hours .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It has been shown to have a dose-dependent chemopreventive effect on the formation of azoxymethane (AOM)-induced colonic aberrant crypt foci (ACF) containing four or more aberrant crypts .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can regulate glucose metabolism caused by obesity through decreasing fasting glucose, postprandial blood glucose, and regulating the level of insulin .

Transport and Distribution

This compound forms adsorption layers with high viscoelasticity and low gas permeability . Upon deformation, this compound adsorption layers often feature surface wrinkles with characteristic wavelength .

Subcellular Localization

It is known that this compound potently induces cholesterol synthesis in endothelial cells, which is rapidly followed by a marked fall in actin cytoskeleton integrity . This suggests that this compound may have significant effects on the cytoskeleton and potentially other subcellular structures.

準備方法

Synthetic Routes and Reaction Conditions: Escin is typically extracted from the powdered seeds of the horse chestnut tree. The extraction process involves the use of solvents such as ethanol and water. The crude extract is then purified through precipitation and chromatography techniques to isolate the this compound isomers .

Industrial Production Methods: In industrial settings, the extraction of this compound involves a two-step chemical process for controlled degradation, yielding a mixture of olean-12-ene sapogenins. The main component, protoescigenin, is isolated and purified without the use of chromatographic methods. This material is further converted into high-purity derivatives through validated large-scale laboratory processes .

化学反応の分析

Types of Reactions: Escin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used to introduce oxygen-containing functional groups.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce specific functional groups.

Substitution: Substitution reactions often involve reagents like halogens and alkylating agents to replace specific atoms or groups within the molecule.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as protoescigenin and its diacetonide derivatives, which are used in pharmaceutical formulations .

科学的研究の応用

Escin has a wide range of scientific research applications across various fields:

Chemistry:

- Used as a natural biosurfactant in drug delivery systems to enhance the bioavailability and therapeutic efficacy of drugs .

Biology:

- Investigated for its role in modulating cellular processes, including apoptosis and cell proliferation .

Medicine:

- Exhibits potent anti-inflammatory, anti-cancer, and anti-oedematous effects. It is used in the treatment of chronic venous insufficiency, edema, and inflammation .

- Recent studies have shown its efficacy in combination with other drugs to enhance therapeutic outcomes in cancer treatment .

Industry:

類似化合物との比較

Escin is unique due to its combination of anti-inflammatory, anti-edematous, and venotonic properties. Similar compounds include:

Diosmin: Another flavonoid with venotonic and anti-inflammatory properties, commonly used in the treatment of venous insufficiency.

Rutin: A flavonoid glycoside with antioxidant and anti-inflammatory effects, used in the treatment of capillary fragility.

Hesperidin: A flavanone glycoside with vasoprotective and anti-inflammatory properties, often used in combination with diosmin for venous disorders

This compound stands out due to its multifaceted therapeutic profile and its ability to enhance the efficacy of other drugs through synergistic effects .

特性

CAS番号 |

6805-41-0 |

|---|---|

分子式 |

C55H86O24 |

分子量 |

1131.3 g/mol |

IUPAC名 |

(2S,3S,4S,5R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C55H86O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/b23-10+/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49?,51-,52+,53+,54+,55-/m0/s1 |

InChIキー |

AXNVHPCVMSNXNP-YTAONDDESA-N |

SMILES |

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C |

異性体SMILES |

C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)OC6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C |

正規SMILES |

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C |

外観 |

Off-white, pale yellow or beige powder |

沸点 |

764.81°C (rough estimate) |

melting_point |

224.5°C |

Key on ui other cas no. |

11072-93-8 |

ピクトグラム |

Irritant; Environmental Hazard |

純度 |

≥95% |

溶解性 |

Clear, colourless, faint yellow or yellow-brown solution |

保存方法 |

Ambient |

同義語 |

3-(4-O-β-D-glucopyranosyl-2-O-β-D-xylopyranosyl-β-D-glucopyranuronoside)escigenin 3-Hydroxy-2-methylbutyrate Acetate; 3,5-Epoxypicene, escin deriv.; Oleanane Escin deriv.; Aescin; Aescine; Aescusan; Ba 2672; Escusan; Eskuzan; Flebostasin Retard_x000B_Venoc |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B49587.png)

![5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide](/img/structure/B49589.png)

![Benzo[ghi]fluoranthene](/img/structure/B49607.png)